molecular formula C21H22N4O2S B11411478 N-[(3Z)-1-butyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-methylbenzenesulfonamide

N-[(3Z)-1-butyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-methylbenzenesulfonamide

Cat. No.: B11411478
M. Wt: 394.5 g/mol
InChI Key: SHHKHLPISAECJZ-UHFFFAOYSA-N
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Description

N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core, which is a fused ring system combining pyrazole and quinoline moieties, and a sulfonamide group attached to a methylbenzene ring.

Preparation Methods

The synthesis of N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by protection of the NH group and subsequent reactions to introduce the butyl and sulfonamide groups . Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound prevents their phosphorylation activity, thereby disrupting downstream signaling pathways that are essential for cell proliferation and survival .

Comparison with Similar Compounds

N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other pyrazoloquinoline derivatives, such as:

N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of a butyl group and a sulfonamide group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H22N4O2S/c1-3-4-13-25-21-18(14-16-7-5-6-8-19(16)22-21)20(23-25)24-28(26,27)17-11-9-15(2)10-12-17/h5-12,14H,3-4,13H2,1-2H3,(H,23,24)

InChI Key

SHHKHLPISAECJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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